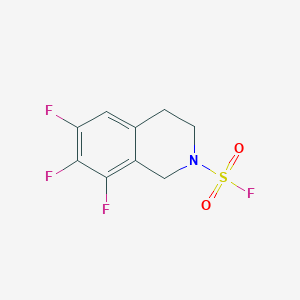

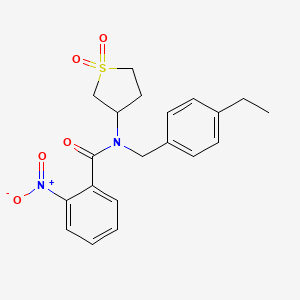

![molecular formula C18H25NO2 B2961525 tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate CAS No. 185525-51-3](/img/structure/B2961525.png)

tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

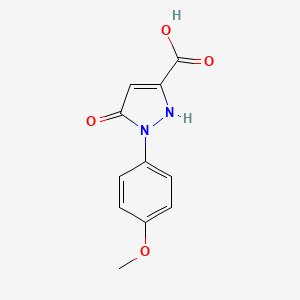

The compound “tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate” is a spiro compound, which means it has two rings sharing a single atom. In this case, the shared atom is part of both an indene ring and a piperidine ring. The tert-butyl group and the carboxylate group are attached to the nitrogen atom of the piperidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spiro configuration, with the indene and piperidine rings sharing a single atom. The presence of the tert-butyl group and the carboxylate group on the piperidine ring would also be notable features.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carboxylate group, which is a good nucleophile and could participate in various reactions. The indene ring could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxylate group could make the compound polar and potentially soluble in water .Scientific Research Applications

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

Researchers have reported the synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors, employing a streamlined synthesis process. This process involves regioselective pyrazole alkylation and a Curtius rearrangement, leading to the synthesis of compounds with potential for inhibiting acetyl-CoA carboxylase, a key enzyme in fatty acid metabolism (Huard et al., 2012).

Synthesis of Spiro[indole-3,4′-piperidin]-2-ones

Another study explored a convenient synthetic route to spiro[indole-3,4′-piperidin]-2-ones, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline. This synthesis involves high-yielding steps such as anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis. The method provides insights into the synthesis of complex spiro compounds that could have applications in medicinal chemistry and drug design (Freund & Mederski, 2000).

Sila-Analogues of σ Ligands

Research on sila-analogues of σ ligands, which replace the carbon spirocenter with a silicon atom, has shown potential applications in neuroscience. These studies provide valuable insights into the structural and pharmacological properties of silicon-containing compounds, contributing to the development of novel central nervous system (CNS) receptor ligands (Tacke et al., 2003).

Intermediate for Small Molecule Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been identified as an important intermediate for the synthesis of small molecule anticancer drugs. A rapid and high-yield synthetic method for this compound was established, highlighting its significance in the development of novel anticancer therapies (Zhang et al., 2018).

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

This compound serves as an important intermediate in the synthesis of biologically active compounds like crizotinib. The synthesis process, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcases the versatility of tert-butyl piperidine-1-carboxylate derivatives in medicinal chemistry and drug development (Kong et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-17(2,3)21-16(20)19-10-8-18(9-11-19)12-14-6-4-5-7-15(14)13-18/h4-7H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRARTKCUKUVFKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

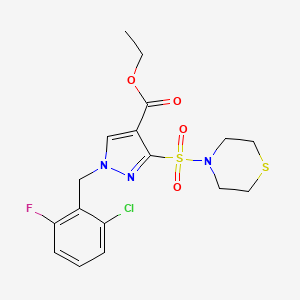

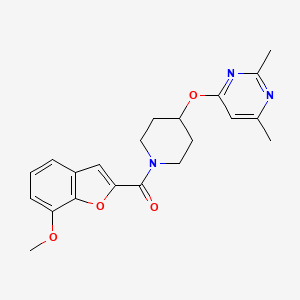

![5-methyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2961446.png)

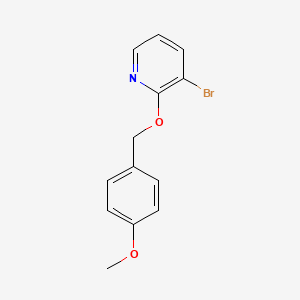

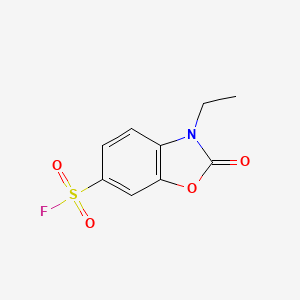

![2-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2961447.png)

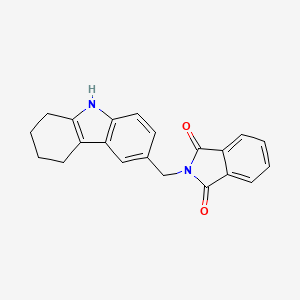

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide](/img/structure/B2961449.png)

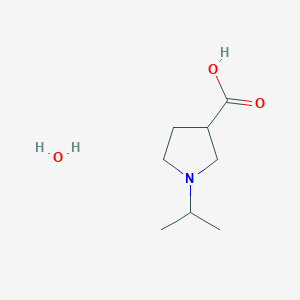

![3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B2961453.png)

![1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2961465.png)